

physicochemical characteristics of 1-(3-Fluoropropyl)azetidin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Fluoropropyl)azetidin-3-amine

Cat. No.: B7935532

[Get Quote](#)

An In-depth Technical Guide: Physicochemical Characteristics of **1-(3-Fluoropropyl)azetidin-3-amine** for Drug Discovery Applications

Introduction

In the landscape of modern medicinal chemistry, small, functionalized heterocyclic scaffolds are indispensable tools for the construction of novel therapeutic agents. Among these, the azetidine ring, a strained four-membered heterocycle, has garnered significant attention as a versatile bioisostere for larger, more flexible ring systems. Its constrained conformation can impart favorable pre-organization for receptor binding and improve metabolic stability.

This guide focuses on **1-(3-Fluoropropyl)azetidin-3-amine**, a molecule incorporating three key structural motifs: the aforementioned azetidine core, a primary amine for hydrogen bonding and salt formation, and a fluoropropyl group, where the strategic placement of fluorine can modulate basicity (pK_a), improve metabolic stability, and enhance binding interactions.

Understanding the fundamental physicochemical properties of such a building block is not merely an academic exercise; it is a critical prerequisite for successful drug design and development. These parameters—ionization constant (pK_a), lipophilicity ($\log P/\log D$), and aqueous solubility—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a drug candidate. This document provides a comprehensive analysis of these core characteristics, blending theoretical insights with robust, field-proven experimental protocols to guide researchers in its effective application.

Section 1: Core Molecular Properties and Identification

A precise understanding of a compound's identity and basic properties is the foundation of all subsequent characterization. **1-(3-Fluoropropyl)azetidin-3-amine** is a colorless to light yellow liquid under standard conditions, though it is typically stored at refrigerated temperatures (2-8°C) under an inert atmosphere to ensure long-term stability.[1][2]

The molecule's structure features a primary amine at the 3-position of the azetidine ring and an N-linked 3-fluoropropyl chain. This combination of a highly basic center and a metabolically stable alkyl chain makes it an attractive scaffold for interrogating biological targets.

Table 1: Key Identifiers and Computed Properties

Property	Value	Source
IUPAC Name	1-(3-fluoropropyl)azetidin-3-amine	PubChem[3]
CAS Number	1538772-53-0	ChemicalBook[1]
Molecular Formula	C ₆ H ₁₃ FN ₂	PubChem[3]
Molecular Weight	132.18 g/mol	PubChem[3]
Canonical SMILES	C1C(CN1CCCF)N	PubChem[3]
Predicted Boiling Point	167.9 ± 35.0 °C	ChemicalBook[1]
Predicted Density	1.023 ± 0.06 g/cm ³	ChemicalBook[1]

Section 2: Ionization Constant (pKa) - The Arbiter of Biological Function

Expertise & Experience: Why pKa is Paramount

The pKa of an ionizable group is arguably the most influential physicochemical parameter for a drug candidate. For a basic amine like **1-(3-Fluoropropyl)azetidin-3-amine**, the pKa dictates

the degree of protonation at a given pH.^[4] This is critical because the charged (protonated) and neutral (free base) forms of the molecule exhibit vastly different properties:

- Solubility: The protonated, cationic form is significantly more water-soluble than the neutral free base.
- Permeability: The neutral form is more lipophilic and thus more readily crosses biological membranes via passive diffusion.
- Receptor Binding: If the target interaction involves an ionic bond with an acidic residue (e.g., aspartate, glutamate), the protonated state is essential for binding.

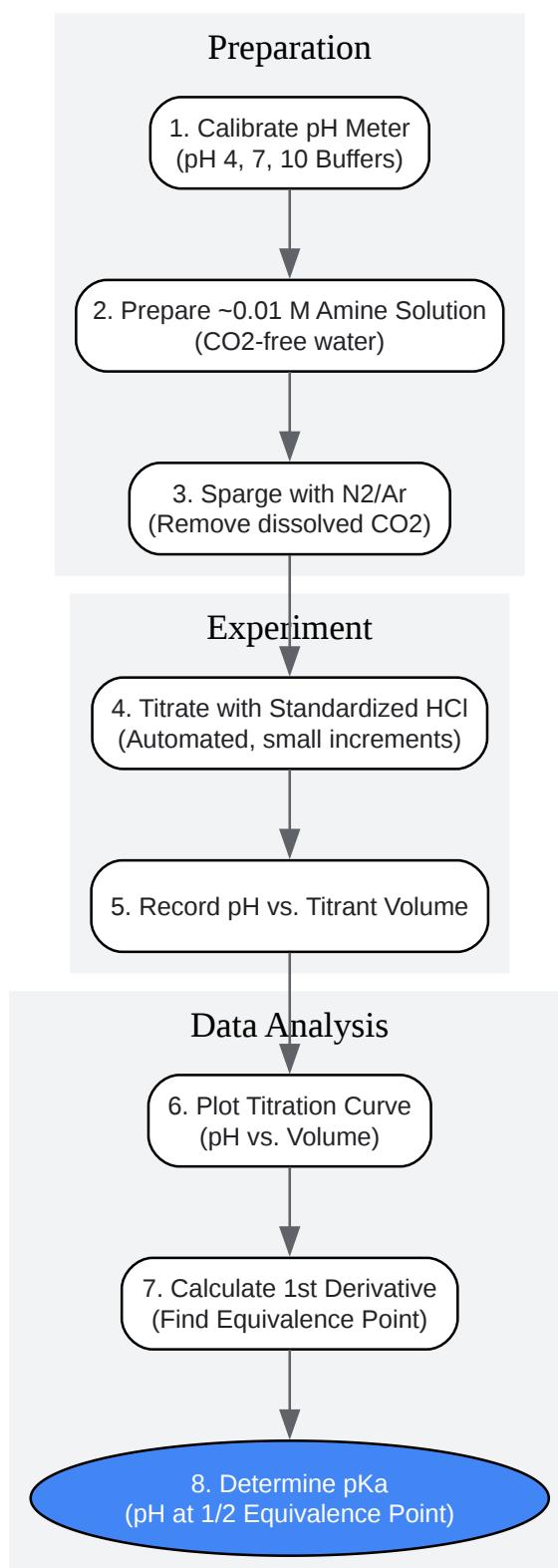
At the physiological pH of blood plasma (~7.4), an amine's pKa determines the equilibrium between these two states, directly impacting its ADME profile.

Data Summary & Analysis

Computational predictions for the pKa of **1-(3-Fluoropropyl)azetidin-3-amine** vary slightly, which is common depending on the algorithm used.

Table 2: Predicted pKa Values

Predicted pKa	Source / Context
8.66 ± 0.20	ChemicalBook (Predicted) ^[1]
~9.3	Smolecule (Inferred from salt form ΔpKa) ^[5]


Both values indicate that the compound is a moderately strong base. At pH 7.4, it will exist predominantly in its protonated, water-soluble form (>95%), a crucial consideration for formulation and predicting its behavior *in vivo*.

Trustworthiness: A Self-Validating Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its accuracy, simplicity, and direct measurement principle.^{[6][7]} The protocol below is designed to be self-validating through mandatory calibration and control standards.

Step-by-Step Methodology:

- System Calibration (Self-Validation):
 - Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25°C). The electrode slope should be between 95-105% to ensure accurate pH readings.
- Sample Preparation:
 - Accurately prepare a ~0.01 M solution of **1-(3-Fluoropropyl)azetidin-3-amine** in deionized, CO₂-free water. The absence of dissolved CO₂ is critical to prevent the formation of carbonic acid, which would interfere with the titration of a basic amine.
 - Sparge the solution with nitrogen or argon for 15-20 minutes to remove dissolved CO₂.
- Titration Procedure:
 - Place the solution in a jacketed beaker maintained at a constant temperature.
 - Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
 - Titrate the solution with a standardized strong acid titrant (e.g., 0.1 M HCl) using an automated titrator. Add the titrant in small, precise increments (e.g., 0.01 mL), allowing the pH to stabilize after each addition.
- Data Analysis:
 - Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
 - Calculate the first derivative of the curve ($\Delta\text{pH}/\Delta\text{V}$). The peak of the first derivative curve corresponds to the equivalence point.
 - The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

Section 3: Lipophilicity (logP/logD) - Navigating the Biological Milieu

Expertise & Experience: The Lipophilicity-Permeability Trade-Off

Lipophilicity, or "fat-loving," describes a compound's affinity for non-polar environments. It is a key driver of passive diffusion across cell membranes.

- logP (Partition Coefficient): Measures the distribution of the neutral form of a molecule between n-octanol and water.
- logD (Distribution Coefficient): Measures the distribution of all forms (neutral and ionized) at a specific pH.^[8]

For an ionizable amine, logD is the physiologically relevant parameter. A logD at pH 7.4 (logD_{7.4}) between 1 and 3 is often considered optimal for oral absorption, balancing membrane permeability with sufficient aqueous solubility.

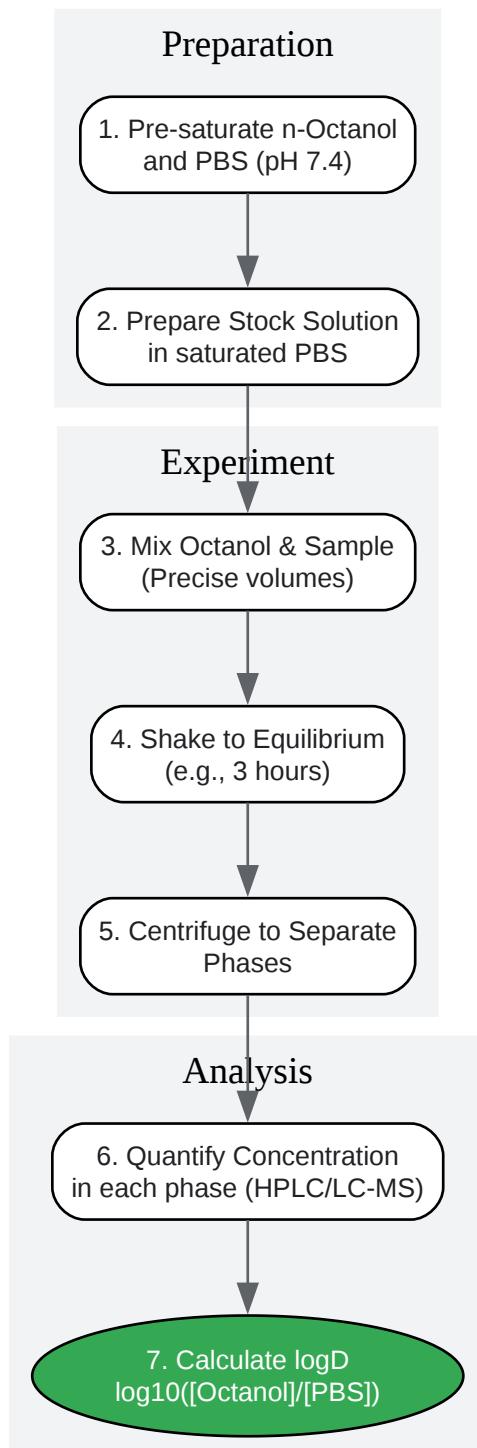
Data Summary & Analysis

The computed partition coefficient for the neutral species suggests a highly hydrophilic character.

Table 3: Computed Lipophilicity Value

Parameter	Value	Source
XLogP3-AA (logP)	-0.1	PubChem ^[3]

This low logP value (-0.1) indicates that the neutral free base has a slight preference for the aqueous phase over the lipid phase. Given the pKa of ~8.7-9.3, the molecule will be overwhelmingly protonated at pH 7.4. This positive charge will dramatically increase its hydrophilicity, resulting in a very low (highly negative) logD_{7.4}. This profile suggests that the compound may have poor passive membrane permeability but excellent aqueous solubility.


Trustworthiness: A Self-Validating Protocol for logD_{7.4} Determination by Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP and logD determination, providing a direct measure of partitioning at equilibrium.[\[9\]](#)

Step-by-Step Methodology:

- Solvent Preparation (Equilibration):
 - Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
 - In a large separatory funnel, mix the pH 7.4 PBS and n-octanol. Shake vigorously for 1 hour and then allow the layers to separate for at least 24 hours to ensure mutual saturation. This pre-saturation is essential for accurate results.
- Sample Preparation:
 - Prepare a stock solution of **1-(3-Fluoropropyl)azetidin-3-amine** in the pre-saturated PBS (pH 7.4) at a known concentration (e.g., 1 mg/mL).
- Partitioning:
 - In a vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS containing the compound (e.g., 2 mL of each).
 - Shake the vial on a mechanical shaker for a sufficient time to reach equilibrium (typically 1-3 hours). Centrifuge the vial at low speed to ensure complete separation of the two phases.
- Quantification (Self-Validation):
 - Carefully remove an aliquot from both the n-octanol and the PBS phase.
 - Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS. A multi-point calibration curve must be run in parallel for accurate quantification.
- Calculation:

- The $\log D_{7.4}$ is calculated using the formula: $\log D_{7.4} = \log_{10} ([\text{Concentration in Octanol}] / [\text{Concentration in PBS}])$

[Click to download full resolution via product page](#)

Caption: Workflow for logD_{7.4} determination by the shake-flask method.

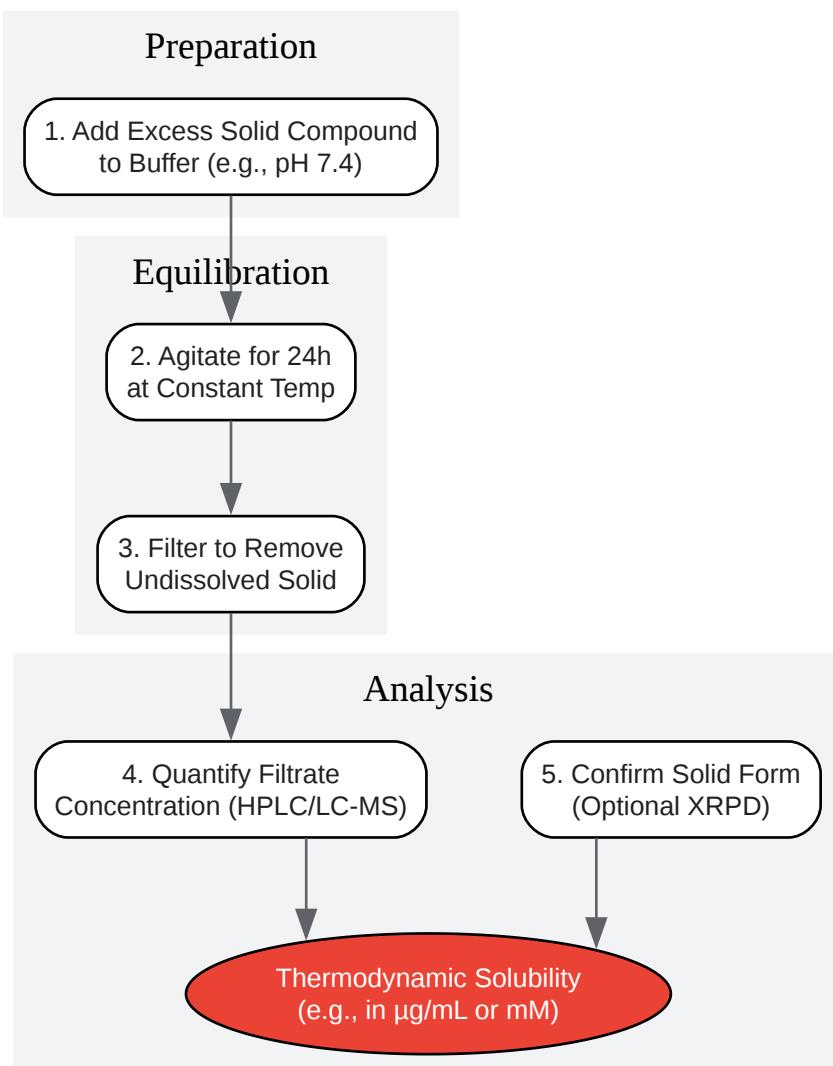
Section 4: Aqueous Solubility - The Gateway to Bioavailability

Expertise & Experience: The Importance of Being Soluble

A drug must be in solution to be absorbed and to exert its pharmacological effect. Poor aqueous solubility is a major cause of failure for drug candidates, leading to low and erratic bioavailability.[\[10\]](#)

- Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate. It's a high-throughput screening assay.[\[11\]](#)
- Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution with excess solid present. It is the definitive measure for lead optimization and formulation.[\[12\]](#)[\[13\]](#)

For **1-(3-Fluoropropyl)azetidin-3-amine**, solubility is expected to be highly pH-dependent. In acidic conditions, where the amine is fully protonated, solubility should be high. As the pH increases towards and beyond the pKa, the proportion of the less soluble neutral free base increases, and solubility is expected to decrease. The fact that it is often synthesized as a disulfonate salt further supports the strategy of using salt forms to enhance aqueous solubility.[\[5\]](#)


Trustworthiness: A Self-Validating Protocol for Thermodynamic Solubility

This protocol determines the equilibrium solubility, providing the most reliable data for drug development decisions.

Step-by-Step Methodology:

- System Preparation:
 - Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).
- Sample Preparation:

- Add an excess amount of solid **1-(3-Fluoropropyl)azetidin-3-amine** to a known volume of the buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is the key validation step confirming that a saturated solution was achieved.
- Equilibration:
 - Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours) to ensure thermodynamic equilibrium is reached between the solid and the solution.
- Separation:
 - Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.
- Quantification (Self-Validation):
 - Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a multi-point calibration curve.
- Solid State Analysis (Optional but Recommended):
 - Analyze the remaining solid using a technique like X-ray powder diffraction (XRPD) to confirm that the compound did not convert to a different solid form (e.g., a hydrate or a different polymorph) during the experiment.

[Click to download full resolution via product page](#)

Caption: Workflow for thermodynamic solubility determination.

Conclusion and Forward-Looking Insights

1-(3-Fluoropropyl)azetidin-3-amine presents a physicochemical profile of a strongly basic, hydrophilic molecule.

- Its high pKa ensures it is predominantly protonated and water-soluble at physiological pH.
- Its low logP and predicted highly negative logD_{7.4} suggest that while solubility is favorable, passive membrane permeability may be limited. This is a classic trade-off that drug

designers must navigate.

- Its aqueous solubility is expected to be high, particularly when formulated as a salt, but this must be experimentally confirmed.

For drug development professionals, this compound is a promising starting point. The hydrophilic nature may be advantageous for targeting extracellular proteins or for intravenous administration. For oral drug candidates, strategies to improve membrane permeability, such as prodrug approaches or careful modulation of the overall molecular lipophilicity, may be required. The provided protocols offer a robust framework for empirically determining these critical parameters, enabling data-driven decisions in the complex journey of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-fluoropropyl)azetidin-3-amine CAS#: 1538772-53-0 [chemicalbook.com]
- 2. 1538772-53-0|1-(3-Fluoropropyl)azetidin-3-amine|BLD Pharm [bldpharm.com]
- 3. 1-(3-Fluoropropyl)azetidin-3-amine | C6H13FN2 | CID 81113645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Buy 1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. LogD/LogP - Enamine [enamine.net]
- 9. longdom.org [longdom.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physicochemical characteristics of 1-(3-Fluoropropyl)azetidin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7935532#physicochemical-characteristics-of-1-3-fluoropropyl-azetidin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com